Nsadc

Description

BenchChem offers high-quality Nsadc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nsadc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

147879-65-0 |

|---|---|

Molecular Formula |

C29H46O5 |

Molecular Weight |

474.682 |

IUPAC Name |

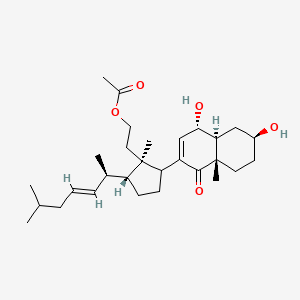

2-[(1R,5R)-2-[(4S,4aS,6S,8aS)-4,6-dihydroxy-8a-methyl-1-oxo-4,4a,5,6,7,8-hexahydronaphthalen-2-yl]-1-methyl-5-[(E,2R)-6-methylhept-3-en-2-yl]cyclopentyl]ethyl acetate |

InChI |

InChI=1S/C29H46O5/c1-18(2)8-7-9-19(3)23-10-11-24(28(23,5)14-15-34-20(4)30)22-17-26(32)25-16-21(31)12-13-29(25,6)27(22)33/h7,9,17-19,21,23-26,31-32H,8,10-16H2,1-6H3/b9-7+/t19-,21+,23-,24?,25-,26+,28-,29+/m1/s1 |

InChI Key |

KACVLZXOHRKDBS-JLDJMZKSSA-N |

SMILES |

CC(C)CC=CC(C)C1CCC(C1(C)CCOC(=O)C)C2=CC(C3CC(CCC3(C2=O)C)O)O |

Synonyms |

24-nor-9,11-seco-11-acetoxy-3,6-dihydroxycholest-7,22-dien-9-one |

Origin of Product |

United States |

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. This guide provides an in-depth exploration of the core components of ADCs, offering quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in this dynamic field. By functioning as "biological missiles," ADCs are engineered to selectively deliver potent payloads to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1]

Core Components of an Antibody-Drug Conjugate

An ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload.[] The synergy between these three elements is critical to the ADC's efficacy and safety.[3]

The Monoclonal Antibody: The Targeting System

The monoclonal antibody is the targeting component of the ADC, responsible for its specificity.[4] It is designed to recognize and bind to a specific tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited or no expression on healthy cells.[5][6]

Key Characteristics:

-

Target Specificity: The mAb's antigen-binding fragment (Fab) region dictates its specificity for a particular tumor-associated antigen.[7]

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4][8]

-

Immunoglobulin Isotype: The majority of ADCs in development and on the market utilize the Immunoglobulin G (IgG) isotype, particularly IgG1, due to its favorable half-life and effector functions.[9] Some ADCs use IgG2 or IgG4 isotypes.[9]

-

Effector Functions: The crystallizable fragment (Fc) region of the antibody can engage with the immune system to elicit responses such as antibody-dependent cell-mediated cytotoxicity (ADCC), further contributing to the therapeutic effect.[10]

The Linker: The Crucial Bridge

The linker is a critical component that connects the antibody to the cytotoxic payload.[11] Its design is pivotal for the stability of the ADC in circulation and the efficient release of the payload at the target site.[12] Linkers are broadly classified into two categories: cleavable and non-cleavable.[13]

Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[14]

-

Acid-Labile Linkers (e.g., Hydrazones): These linkers are cleaved in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[12][15]

-

Protease-Cleavable Linkers (e.g., Dipeptides like Valine-Citrulline): These are cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[12][15]

-

Reducible Linkers (e.g., Disulfides): These linkers are cleaved in the reducing intracellular environment where the concentration of glutathione is significantly higher than in the bloodstream.[12]

Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody within the lysosome.[16] This results in the release of the payload with an attached amino acid residue from the antibody.[3]

The choice of linker significantly impacts the ADC's properties, including its bystander effect, which is the ability of the released payload to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[17]

The Cytotoxic Payload: The Warhead

The payload is the pharmacologically active component of the ADC, responsible for inducing cell death.[18] These are highly potent cytotoxic agents that are often too toxic to be administered systemically as standalone drugs.[18][19]

Classes of Payloads:

-

Tubulin Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]

-

DNA-Damaging Agents: These agents cause DNA damage, leading to programmed cell death.[19]

-

Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.

-

Pyrrolobenzodiazepines (PBDs): DNA cross-linking agents.

-

-

Topoisomerase I Inhibitors: These agents interfere with DNA replication and repair by inhibiting topoisomerase I.

-

Deruxtecan (DXd): A derivative of exatecan.

-

SN-38: The active metabolite of irinotecan.

-

The potency of the payload is a critical factor, with many exhibiting cytotoxic effects at sub-nanomolar concentrations.[19]

Quantitative Data of Approved Antibody-Drug Conjugates

The following table summarizes the key components and quantitative data for a selection of globally approved ADCs, providing a comparative overview for researchers.

| ADC Name (Trade Name) | Target Antigen | Antibody Isotype | Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Payload Potency (IC50) | References |

| Brentuximab vedotin (Adcetris®) | CD30 | Chimeric IgG1 | Protease-cleavable (Val-Cit) | MMAE | ~4 | ~1 nM | [21][22][23] |

| Trastuzumab emtansine (Kadcyla®) | HER2 | Humanized IgG1 | Non-cleavable (Thioether) | DM1 | ~3.5 | 2-10 nM | [21][22][24] |

| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Humanized IgG4 | Acid-cleavable (Hydrazone) | Calicheamicin | ~2-3 | <10 pM | [15][21][25] |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Humanized IgG4 | Acid-cleavable (Hydrazone) | Calicheamicin | ~6 | <10 pM | [15][21][25] |

| Polatuzumab vedotin (Polivy®) | CD79b | Humanized IgG1 | Protease-cleavable (Val-Cit) | MMAE | ~3.5 | ~1 nM | [22][26] |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Humanized IgG1 | Protease-cleavable (Val-Cit) | MMAE | ~3.8 | ~1 nM | [15][22] |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Humanized IgG1 | Protease-cleavable (GGFG) | Deruxtecan (DXd) | ~8 | ~1 nM | [15][26] |

| Sacituzumab govitecan (Trodelvy®) | TROP2 | Humanized IgG1 | Acid-cleavable (CL2A) | SN-38 | ~7.6 | ~1.5 nM | [22][24] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs.

ADC Synthesis and Conjugation

The synthesis of an ADC involves the covalent attachment of a linker-payload to the monoclonal antibody. Common conjugation strategies target surface-accessible amino acid residues.[22]

Cysteine-Based Conjugation:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction can be controlled to achieve a desired DAR.[27]

-

Linker-Payload Activation: The linker-payload is typically functionalized with a maleimide group, which is reactive towards the generated thiol groups.

-

Conjugation Reaction: Mix the reduced antibody with the activated linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.

-

Purification: Remove unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[27]

Lysine-Based Conjugation:

-

Linker-Payload Activation: The linker-payload is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction: Mix the antibody with the activated linker-payload in a buffer with a slightly alkaline pH (e.g., pH 8.0-8.5) to facilitate the reaction with the epsilon-amino groups of lysine residues.

-

Purification: Purify the resulting ADC using SEC or TFF to remove unreacted components.[22]

Characterization of ADCs

Comprehensive analytical characterization is crucial to ensure the quality, consistency, and safety of an ADC.[16]

Determination of Drug-to-Antibody Ratio (DAR):

-

UV/Vis Spectroscopy: This is a simple and rapid method to determine the average DAR. It requires that the antibody and the payload have distinct absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific maximum for the payload), the concentrations of the antibody and the payload can be calculated, and from these, the average DAR.[1][8][28]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.[18][28]

-

Reversed-Phase Liquid Chromatography (RPLC): RPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR. The analysis is typically performed on the reduced and deglycosylated light and heavy chains of the antibody.[1][28]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a direct measurement of the molecular weight of the different drug-loaded species, allowing for the determination of the DAR and its distribution.[][16]

Stability Assays:

-

Plasma Stability Assay:

-

Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[9]

-

At each time point, isolate the ADC from the plasma, for example, using protein A/G affinity chromatography.

-

Analyze the isolated ADC by LC-MS to determine the amount of payload that has been prematurely released, thereby assessing the stability of the linker.[9]

-

-

Lysosomal Stability Assay:

In Vitro Efficacy Evaluation

-

Cell Viability/Cytotoxicity Assay:

-

Seed cancer cell lines with varying levels of target antigen expression in 96-well plates.[20]

-

Treat the cells with serial dilutions of the ADC, a non-targeting ADC control, and the free payload.

-

After a defined incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the ADC.[11][20]

-

-

Internalization Assay:

-

Label the ADC with a fluorescent dye.

-

Incubate the labeled ADC with target-expressing cells.

-

At various time points, wash the cells to remove non-bound ADC and analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy to quantify the extent of internalization.[29][30]

-

In Vivo Efficacy Evaluation

-

Xenograft Tumor Models:

-

Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.[29]

-

Once tumors are established, administer the ADC, a vehicle control, and relevant control antibodies intravenously.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess target engagement and payload delivery).[31]

-

Visualizing the Core Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex structures and processes involved in ADC technology.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. dls.com [dls.com]

- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 14. njbio.com [njbio.com]

- 15. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 16. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 19. Antibody-Drug Conjugates: Methods and Protocols | Semantic Scholar [semanticscholar.org]

- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 21. How many FDA approved Antibody toxin conjugate are there? [synapse.patsnap.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. mdpi.com [mdpi.com]

- 24. susupport.com [susupport.com]

- 25. 21 Antibody-drug Conjugates (ADCs) Approved by FDA/EMA/NMPA/PMDA | Biopharma PEG [biochempeg.com]

- 26. Global Sales of Antibody-drug Conjugates (ADCs) in 2024 | Biopharma PEG [biochempeg.com]

- 27. mdpi.com [mdpi.com]

- 28. pharmiweb.com [pharmiweb.com]

- 29. wuxibiology.com [wuxibiology.com]

- 30. wuxibiology.com [wuxibiology.com]

- 31. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Antibody-Drug Conjugates in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the intricate mechanism of action of Antibody-Drug Conjugates (ADCs), a cornerstone of modern precision oncology. It details the sequential steps from systemic circulation to cancer cell apoptosis, provides key quantitative data for prominent ADCs, outlines detailed experimental protocols for their evaluation, and visualizes the critical molecular pathways and workflows involved.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, which affects both healthy and cancerous cells, ADCs are engineered to selectively deliver highly potent cytotoxic agents—often called "payloads"—directly to tumor cells.[1][2] This is achieved by linking the payload to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen (TAA) overexpressed on the surface of cancer cells.[2][3] This targeted approach aims to enhance the therapeutic window, maximizing efficacy while minimizing systemic toxicity.[4]

An ADC consists of three primary components:

-

A Monoclonal Antibody (mAb): Provides specificity by targeting a distinct antigen on the tumor cell surface.[3]

-

A Cytotoxic Payload: A highly potent small-molecule drug designed to kill cancer cells.

-

A Chemical Linker: Covalently attaches the payload to the antibody, designed to be stable in circulation but to release the payload under specific conditions within the target cell.[5]

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC is realized through a highly orchestrated, multi-step process that combines targeted delivery with potent cytotoxicity.[3] This process ensures that the powerful cell-killing agent is released predominantly inside the cancer cells, thereby sparing healthy tissues.

The primary mechanism involves the following sequential stages:

-

Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The mAb component acts as a homing device, selectively recognizing and binding to its target tumor-associated antigen on the cancer cell surface.[3]

-

Receptor-Mediated Endocytosis (Internalization): Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[6] The complex is enveloped by the cell membrane, forming an intracellular vesicle known as an endosome.

-

Intracellular Trafficking: The endosome containing the ADC-antigen complex traffics through the cell's endosomal-lysosomal pathway. It matures from an early endosome to a late endosome and ultimately fuses with a lysosome.[6]

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (for cleavable linkers) or the antibody itself is degraded (for non-cleavable linkers).[4][5] This process liberates the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: Once released, the potent payload exerts its cytotoxic effect by disrupting critical cellular processes. Payloads commonly target DNA or microtubules, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[3][5]

-

The Bystander Effect (for select ADCs): If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression can be varied.[7]

Quantitative Parameters of Key ADCs

The efficacy and characteristics of an ADC are defined by several key quantitative parameters. These include the Drug-to-Antibody Ratio (DAR), which influences potency and pharmacokinetics, and the half-maximal inhibitory concentration (IC50), which measures cytotoxic potency in vitro.

Drug-to-Antibody Ratio (DAR) of Approved ADCs

The DAR represents the average number of payload molecules conjugated to a single antibody. It is a critical quality attribute that must be carefully controlled, as a high DAR can negatively impact pharmacokinetics and toxicity, while a low DAR may reduce potency.[3]

| ADC (Brand Name) | Target Antigen | Payload Class | Average DAR |

| Trastuzumab deruxtecan (Enhertu) | HER2 | Topoisomerase I Inhibitor | ~8 |

| Sacituzumab govitecan (Trodelvy) | Trop-2 | Topoisomerase I Inhibitor | ~7.6 |

| Brentuximab vedotin (Adcetris) | CD30 | Microtubule Inhibitor (MMAE) | ~4 |

| Trastuzumab emtansine (Kadcyla) | HER2 | Microtubule Inhibitor (DM1) | ~3.5 |

| Polatuzumab vedotin (Polivy) | CD79b | Microtubule Inhibitor (MMAE) | ~3.5 |

| Enfortumab vedotin (Padcev) | Nectin-4 | Microtubule Inhibitor (MMAE) | ~4 |

| Gemtuzumab ozogamicin (Mylotarg) | CD33 | DNA Damaging Agent | ~2-3 |

This table is a summary of data from multiple sources.[1][8]

In Vitro Cytotoxicity (IC50) of HER2-Targeted ADCs

The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological function, in this case, cancer cell viability. Lower IC50 values indicate higher potency.

| Cell Line | HER2 Expression | ADC | IC50 (ng/mL) |

| SK-BR-3 | High | Trastuzumab deruxtecan (Enhertu) | ~13-50 |

| Trastuzumab emtansine (Kadcyla) | ~13-50 | ||

| N87 | High | Trastuzumab deruxtecan (Enhertu) | ~13-43 |

| Trastuzumab emtansine (Kadcyla) | ~13-43 | ||

| JIMT-1 | Moderate | Trastuzumab deruxtecan (Enhertu) | ~25-80 |

| Trastuzumab emtansine (Kadcyla) | >1500 | ||

| MDA-MB-453 | Low-to-Moderate | Trastuzumab deruxtecan (Enhertu) | ~25-80 |

| Trastuzumab emtansine (Kadcyla) | >1500 |

Data compiled from studies on various breast cancer cell lines, demonstrating dependency on both HER2 expression and ADC construct.[9]

Antibody Internalization Rates

The rate at which an ADC is internalized is a critical determinant of its efficacy. This rate can vary significantly based on the target antigen and the cell line. For HER2-targeted antibodies like trastuzumab, the internalization half-life can range from 4 to 24 hours.[10] Studies have shown that after binding, approximately 50% of T-DM1 (Kadcyla®) can be internalized within 12 hours in HER2-positive cancer cells.[6] More rapid internalization, with a half-time of around 15-30 minutes, has been observed with certain antibody formats designed to enhance receptor clustering.[11][12]

Key Clinical Efficacy Data

The ultimate measure of an ADC's mechanism of action is its clinical efficacy. Below are pivotal results from landmark clinical trials for two prominent ADCs.

Table 3.4.1: DESTINY-Breast03 Trial - Trastuzumab Deruxtecan (T-DXd) vs. Trastuzumab Emtansine (T-DM1)

| Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 28.8 months | 6.8 months | 0.33 (0.26–0.43) |

| Objective Response Rate (ORR) | 79.7% | 34.2% | N/A |

| Median Overall Survival (OS) | Not Reached | Not Reached | 0.64 (0.47–0.87) |

Data from the DESTINY-Breast03 trial in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.

Table 3.4.2: ASCENT Trial - Sacituzumab Govitecan vs. Treatment of Physician's Choice (TPC)

| Endpoint | Sacituzumab Govitecan | TPC (Chemotherapy) | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 5.6 months | 1.7 months | 0.41 (0.32–0.52) |

| Median Overall Survival (OS) | 12.1 months | 6.7 months | 0.48 (0.38–0.59) |

| Objective Response Rate (ORR) | 35% | 5% | N/A |

Data from the ASCENT trial in patients with metastatic triple-negative breast cancer who had received at least two prior therapies.[13][14]

Payload-Induced Signaling Pathways of Cell Death

The cytotoxic payloads used in ADCs induce cell death primarily by inflicting catastrophic damage to DNA or by disrupting the microtubule dynamics essential for cell division.

DNA Damage Response (Topoisomerase I Inhibitors & PBD Dimers)

Payloads such as SN-38 (the active metabolite of irinotecan) and deruxtecan are topoisomerase I inhibitors. They trap the topoisomerase I-DNA cleavage complex, which interferes with DNA replication and transcription.[15] This leads to the formation of single-strand and double-strand DNA breaks. Similarly, pyrrolobenzodiazepine (PBD) dimers form covalent cross-links in the minor groove of DNA.[16] The cell recognizes this extensive DNA damage and activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM and ATR are activated, which in turn phosphorylate downstream checkpoint kinases such as CHK1 and CHK2. This signaling cascade arrests the cell cycle, typically at the G2/M phase, to allow time for repair. If the damage is too severe to be repaired, the pathway triggers apoptosis.[15][16]

Mitotic Catastrophe (Microtubule Inhibitors)

Payloads like monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and maytansinoids (DM1) are potent microtubule inhibitors. They disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell in mitosis to prevent incorrect chromosome segregation. Prolonged mitotic arrest due to persistent microtubule disruption leads to a cellular fate known as "mitotic catastrophe." This process is characterized by aberrant mitosis, multinucleation, and the eventual activation of the intrinsic apoptotic pathway, often mediated by the activation of caspases.[17]

Key Experimental Protocols

The characterization of an ADC's mechanism of action relies on a suite of specialized in vitro and in vivo assays. These protocols provide a framework for assessing key functional attributes.

Protocol: ADC Internalization Assay via Flow Cytometry

This assay quantifies the rate and extent of ADC internalization into target cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines.

-

Test ADC and isotype control antibody.

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-labeled anti-human IgG).

-

Buffers: FACS buffer (PBS + 2% FBS), Acid Wash Buffer (e.g., Glycine-HCl, pH 2.5), Neutralization Buffer (e.g., Tris-HCl, pH 8.0).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Culture and harvest target cells. Resuspend cells in ice-cold FACS buffer to a concentration of 1-2 x 10^6 cells/mL.

-

Antibody Binding: Incubate cells with the test ADC or isotype control (e.g., 10 µg/mL) on ice for 30-60 minutes to allow binding to the cell surface without internalization.

-

Washing: Wash cells 2-3 times with ice-cold FACS buffer to remove unbound ADC.

-

Internalization Induction: Resuspend cell pellets in pre-warmed culture medium and transfer to a 37°C incubator. This temperature shift initiates endocytosis. A parallel sample should be kept on ice (0-hour time point).

-

Time Points: At various time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h), remove aliquots of cells and immediately place them on ice to stop internalization.

-

Surface Signal Quenching/Stripping: To distinguish internalized from surface-bound ADC, treat one set of samples with an acid wash buffer on ice to strip surface-bound antibody. Neutralize immediately afterward.

-

Staining: Stain all samples (acid-washed and non-washed) with the fluorescently-labeled secondary antibody on ice.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the non-acid-washed sample represents total ADC (surface + internalized), while the MFI of the acid-washed sample represents only the internalized ADC.

-

Calculation: The percentage of internalization at each time point is calculated as: (MFI of acid-washed sample / MFI of non-washed 0-hour sample) * 100.

Protocol: In Vitro Cytotoxicity (MTS/MTT Assay)

This assay measures the dose-dependent cytotoxic effect of an ADC on cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cell lines.

-

Complete cell culture medium.

-

Test ADC, isotype control ADC, and free payload.

-

96-well cell culture plates.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT assay, e.g., 10% SDS in HCl).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium. Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and controls. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

-

Incubation: Incubate the plate at 37°C for a duration appropriate for the payload's mechanism (typically 72-144 hours).

-

Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of 5 mg/mL MTT). Incubate for 1-4 hours at 37°C.

-

Signal Development: For MTS, the colored product is soluble. For MTT, add solubilization solution (e.g., 100 µL) and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage viability for each concentration: (Absorbance of treated well / Average absorbance of untreated wells) * 100.

-

Plot the percentage viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: In Vitro Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line.

-

Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) or luciferase for distinction.[7]

-

Test ADC with a potentially membrane-permeable payload.

-

Control ADC with a non-permeable payload (e.g., T-DM1).

-

96-well plates.

-

Imaging system or flow cytometer capable of detecting the fluorescent/luminescent signal.

Methodology:

-

Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Allow cells to adhere overnight.[7]

-

ADC Treatment: Treat the co-culture with serial dilutions of the test ADC and control ADC. The concentrations should be chosen to be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

-

Incubation: Incubate the plate for 3 to 6 days to allow for payload release and diffusion.[7]

-

Viability Assessment of Ag- Cells: Quantify the viability of only the fluorescently-labeled or luminescent Ag- cells.

-

For fluorescent cells: Use high-content imaging or flow cytometry to count the number of viable GFP-positive cells.

-

For luciferase cells: Add luciferin substrate and measure luminescence with a plate reader.

-

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Conclusion

The mechanism of action of antibody-drug conjugates is a sophisticated, multi-stage process that leverages the specificity of monoclonal antibodies to achieve targeted delivery of potent cytotoxic agents to cancer cells. The success of an ADC is contingent upon a complex interplay of factors including target antigen selection, antibody binding and internalization efficiency, linker stability and cleavage, and the intrinsic potency and properties of the payload. As our understanding of these intricate mechanisms deepens, so too will our ability to engineer the next generation of ADCs with enhanced efficacy, improved safety profiles, and the potential to overcome therapeutic resistance in a wider range of malignancies. The continued refinement of the experimental tools and quantitative analyses outlined in this guide will be paramount to advancing this promising therapeutic modality.

References

- 1. Antibody–Drug Conjugates: The Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]

- 3. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]

- 4. onclive.com [onclive.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]

- 13. landing.reactionbiology.com [landing.reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 16. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 17. susupport.com [susupport.com]

A Deep Dive into ADC Linker Technology: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic modality is the linker, a critical component that covalently attaches the payload to the antibody. The linker's design is paramount, dictating the ADC's stability in circulation, its drug-release mechanism at the tumor site, and ultimately, its overall efficacy and safety profile. This technical guide provides an in-depth exploration of the diverse linker technologies employed in ADC development, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to inform and guide researchers in this dynamic field.

The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable

The fundamental classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[1][2] The choice between these two strategies is a critical decision in ADC design, with each offering distinct advantages and disadvantages that must be weighed based on the specific target, payload, and desired therapeutic outcome.[3]

Cleavable linkers are designed to be stable in the systemic circulation and undergo cleavage to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3][4] This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[4] There are three primary classes of cleavable linkers based on their cleavage mechanism:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[5][] The valine-citrulline (VC) dipeptide is a classic example and is utilized in the approved ADC, Adcetris®.[4] Other enzyme-sensitive motifs include those targeting β-glucuronidase or β-galactosidase.[7]

-

pH-Sensitive (Acid-Cleavable) Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.2) compared to the bloodstream (pH 7.4).[8][9] Hydrazone and carbonate linkers are examples of acid-labile moieties that hydrolyze and release the payload in this acidic environment.[8][9] While historically used, early generation acid-cleavable linkers suffered from instability in circulation.[10] However, newer designs, such as silyl ether-based linkers, have demonstrated significantly improved plasma stability.[10][11]

-

Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the plasma.[12] This differential allows for targeted payload release upon internalization. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13]

Non-cleavable linkers consist of stable, covalent bonds that are resistant to enzymatic or chemical cleavage.[4] Payload release from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[1] This results in the release of the payload with the linker and a single amino acid residue attached.[14] The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[15] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).[1][14]

Below is a hierarchical classification of the different linker types:

Quantitative Comparison of Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types, providing a basis for comparison. It is important to note that these values can be influenced by the specific antibody, payload, conjugation site, and experimental conditions.

Table 1: Comparative Plasma Stability of Different ADC Linkers

| Linker Type | Specific Linker Example | Plasma Half-life (t1/2) | Reference(s) |

| Cleavable | |||

| pH-Sensitive | Hydrazone | ~2 days | [10] |

| Carbonate | ~36 hours | [10] | |

| Silyl Ether | > 7 days | [10][11] | |

| Enzyme-Cleavable | Val-Cit | Unstable in mouse plasma, stable in human plasma | [7] |

| Val-Ala | More stable than Val-Cit in mouse plasma | [10] | |

| Sulfatase-cleavable | > 7 days in mouse plasma | [10] | |

| Non-Cleavable | |||

| Thioether | SMCC (in T-DM1) | ~10.4 days | [10] |

| Peptide-based | Triglycyl (CX) | ~9.9 days | [10] |

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC Target & Payload | Linker Type | Linker | Cell Line | IC50 (pM) | Reference(s) |

| HER2+ & MMAE | Enzyme-Cleavable | Sulfatase-cleavable | HER2+ cells | 61 | [10] |

| HER2+ & MMAE | Enzyme-Cleavable | Val-Ala | HER2+ cells | 92 | [10] |

| HER2+ & MMAE | Non-Cleavable | - | HER2+ cells | 609 | [10] |

| CD22 & MMAE | Enzyme-Cleavable | Val-Cit | BJAB | 14.3 | [7] |

| CD22 & MMAE | Enzyme-Cleavable | β-Galactosidase-cleavable | BJAB | 8.8 | [7] |

| HER2 & DM1 | Non-Cleavable | SMCC (Kadcyla) | KPL-4 | 33 | [7] |

The General Mechanism of Action of an ADC

The efficacy of an ADC is contingent on a series of events, from administration to the ultimate death of the cancer cell. The linker plays a crucial role in ensuring the payload is delivered to the appropriate subcellular compartment for its release and action.

Key Experimental Protocols for Linker Evaluation

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of a linker and select the optimal candidate for a given ADC. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC at a concentration of approximately 1 mg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Include a buffer control to evaluate the inherent stability of the ADC.[7]

-

Time Points: Collect aliquots at multiple time points over a period of up to seven days (e.g., 0, 24, 48, 72, 96, 168 hours).[5]

-

Sample Processing:

-

Analysis:

-

Data Interpretation: A stable linker will exhibit minimal change in DAR and a low concentration of free payload in the plasma over the incubation period.

Lysosomal Degradation and Payload Release Assay

Objective: To simulate the intracellular environment and evaluate the efficiency of payload release from the ADC.

Methodology:

-

Preparation of Lysosomal Lysate: Use commercially available isolated human liver lysosomes or S9 fractions, or prepare them from cultured cells or tissues.[7][17]

-

Incubation: Incubate the ADC with the lysosomal preparation at 37°C in an appropriate buffer (e.g., pH 4.5-5.0 to mimic the lysosomal environment).[18]

-

Time Points: Collect samples at various time points, typically over 24 to 48 hours, to monitor the kinetics of payload release.[7]

-

Sample Processing: Terminate the enzymatic reaction (e.g., by adding a quenching solution or by heat inactivation). Process the samples to separate the released payload from the intact ADC and antibody fragments, often using solid-phase extraction.

-

Analysis: Quantify the released payload using LC-MS/MS.[18]

-

Data Interpretation: An effective linker will demonstrate efficient and timely release of the payload in the presence of lysosomal enzymes.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency (half-maximal inhibitory concentration, IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Methodology:

-

Cell Seeding: Seed both antigen-positive (target) and antigen-negative (non-target) cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

-

ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Replace the existing medium in the wells with the different treatment solutions.[1]

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[1]

-

Cell Viability Assessment: Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to a colored formazan product.[1]

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a plate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[5]

Experimental Workflow for ADC Development and Evaluation

The development of a successful ADC is a multi-step process that involves careful design, synthesis, and rigorous testing.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their therapeutic index. The choice between cleavable and non-cleavable linkers, and the specific chemistry within each class, must be carefully considered to balance plasma stability with efficient payload release at the target site. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and rigorous evaluation of novel linker technologies. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of next-generation ADCs with even greater efficacy and safety, further solidifying their role as a cornerstone of precision oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]

- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. bioivt.com [bioivt.com]

- 18. benchchem.com [benchchem.com]

The Alchemist's Warhead: A Technical Guide to Payloads and their Role in ADC Therapeutic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule payloads. The success of this therapeutic modality is critically dependent on the intricate interplay of its three components: the antibody, the linker, and the payload. It is the payload, or "warhead," that ultimately dictates the mechanism of cell killing and significantly influences the overall therapeutic index of the ADC. This guide provides an in-depth technical exploration of the major classes of ADC payloads, their mechanisms of action, the critical parameters influencing their efficacy, and the experimental protocols essential for their evaluation.

Introduction: The Payload as the Lynchpin of ADC Efficacy

The fundamental principle of an ADC is the selective delivery of a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity to healthy tissues.[1] The payload is the engine of this targeted destruction. An ideal payload possesses several key characteristics: high cytotoxicity (often with IC50 values in the picomolar to low nanomolar range), a well-defined mechanism of action, stability in circulation, and the presence of a functional group for linker attachment.[2] The choice of payload profoundly impacts every aspect of ADC design and performance, from linker chemistry and drug-to-antibody ratio (DAR) to bystander killing effects and mechanisms of resistance.[2][3]

Major Classes of ADC Payloads and Their Mechanisms of Action

ADC payloads are broadly categorized based on their intracellular targets. The most clinically advanced and widely utilized classes are microtubule inhibitors, DNA damaging agents, and topoisomerase inhibitors.[2]

Microtubule Inhibitors: Disrupting the Cellular Scaffolding

Microtubule inhibitors are the most prevalent class of ADC payloads, targeting the dynamic microtubule network essential for cell division.[4] By disrupting microtubule polymerization or depolymerization, these agents induce cell cycle arrest, typically in the G2/M phase, leading to programmed cell death (apoptosis).[5][6]

-

Auristatins (e.g., MMAE, MMAF): Synthetic analogs of the natural product dolastatin 10, auristatins like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are exceptionally potent tubulin polymerization inhibitors.[] Upon release into the cytosol, MMAE binds to tubulin, preventing the formation of microtubules. This disruption of the mitotic spindle triggers a prolonged mitotic arrest, which in turn activates apoptotic signaling cascades involving the activation of caspases like caspase-3 and subsequent cleavage of substrates such as PARP.[8][9][10]

-

Maytansinoids (e.g., DM1, DM4): Derivatives of the natural product maytansine, DM1 (emtansine) and DM4 (ravtansine) also function by inhibiting microtubule assembly.[11] They bind to tubulin at a distinct site from auristatins, but with the same ultimate effect of mitotic arrest and apoptosis.[12]

DNA Damaging Agents: Corrupting the Genetic Blueprint

This class of payloads exerts its cytotoxic effect by causing irreversible damage to cellular DNA, which blocks replication and transcription, ultimately inducing apoptosis.[13] These agents are effective across all phases of the cell cycle, making them suitable for targeting both rapidly dividing and quiescent tumor cells.[14]

-

Calicheamicins: These are potent enediyne antibiotics that, upon activation within the cell, undergo a chemical rearrangement to produce a diradical species.[12] This diradical abstracts hydrogen atoms from the DNA backbone, causing sequence-selective double-strand breaks, a catastrophic event for the cell.[12][15]

-

Pyrrolobenzodiazepines (PBDs): PBDs are sequence-selective DNA alkylating agents that form covalent bonds in the minor groove of DNA.[1] PBD dimers can cross-link the two DNA strands, which physically prevents their separation for replication and transcription, leading to cell death.[1]

Topoisomerase Inhibitors: Inducing Replication Stress

Topoisomerases are essential enzymes that resolve DNA supercoiling during replication and transcription.[6] Inhibitors of these enzymes trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1][16] This leads to the accumulation of single or double-strand DNA breaks, triggering a DNA damage response and apoptosis.[6][17]

-

Camptothecin Analogs (e.g., SN-38, Deruxtecan/DXd): These payloads specifically inhibit Topoisomerase I.[4] SN-38 is the active metabolite of irinotecan, while deruxtecan (DXd) is a more potent, synthetically optimized derivative.[17] Their mechanism involves stabilizing the covalent complex between Topoisomerase I and DNA, which collides with the replication fork during S-phase, leading to irreversible double-strand breaks and cell death.[1][16]

Quantitative Comparison of Payload Potency

The in vitro cytotoxicity of a payload is a critical parameter, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The tables below summarize representative IC50 values for common payloads and their corresponding ADCs across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free Payloads

| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) |

| MMAE | Microtubule Inhibitor | PC-3 (Prostate) | ~2.0[9] |

| C4-2B (Prostate) | ~2.0[9] | ||

| BxPC-3 (Pancreatic) | 0.97[18] | ||

| Panc-1 (Pancreatic) | 1.16[18] | ||

| DM1 | Microtubule Inhibitor | Various | 0.79 - 7.2[19] |

| Deruxtecan (DXd) | Topoisomerase I Inhibitor | KPL-4 (Breast) | 1.43[18] |

| NCI-N87 (Gastric) | 4.07[18] | ||

| SN-38 | Topoisomerase I Inhibitor | Various | 13 - 700[19] |

| PBD Dimer (SG3199) | DNA Cross-linking | Various | 0.15 - 1.0[19] |

Table 2: In Vitro Cytotoxicity (IC50) of Representative ADCs

| ADC | Target | Payload | Cancer Cell Line | IC50 (ADC, ng/mL) |

| Brentuximab Vedotin | CD30 | MMAE | Various | 0.003 - 0.125 nM[19] |

| Trastuzumab Emtansine (T-DM1) | HER2 | DM1 | N87 (High HER2) | 13 - 43[11] |

| MDA-MB-361 (Mod. HER2) | ~1500 - 60,000 (Low DAR)[11] | |||

| 25 - 80 (High DAR)[11] | ||||

| Trastuzumab Deruxtecan | HER2 | DXd | NCI-N87 (Gastric) | Potent killing[14] |

| Sacituzumab Govitecan | Trop-2 | SN-38 | CFPAC-1 (Pancreatic) | Sub-nanomolar[18] |

| MDA-MB-468 (Breast) | Sub-nanomolar[18] |

Key Factors Influencing Payload Efficacy

The therapeutic success of an ADC is not solely dependent on the intrinsic potency of its payload. Several interconnected factors modulate its overall efficacy.

Drug-to-Antibody Ratio (DAR)

The DAR, or the average number of payload molecules conjugated to a single antibody, is a critical quality attribute that must be optimized to balance efficacy and safety.[20][21]

-

Efficacy: A higher DAR can increase the potency of the ADC, as more cytotoxic molecules are delivered per binding event.[22] This is particularly important for targets with low expression levels.[11]

-

Pharmacokinetics & Safety: However, high DAR values (e.g., >4) can lead to increased hydrophobicity, promoting ADC aggregation, faster clearance from circulation, and potential off-target toxicity.[22] Most approved ADCs have an average DAR of 2 to 4.[19][22]

Payload Hydrophobicity

The physicochemical properties of the payload, particularly its hydrophobicity (often measured as logP), significantly impact the ADC's behavior.[23]

-

Aggregation and Clearance: Highly hydrophobic payloads can induce aggregation of the ADC, leading to instability and rapid clearance from the bloodstream, which reduces the amount of drug that reaches the tumor.[24][25]

-

Mitigation Strategies: To counteract this, hydrophilic linkers (e.g., containing polyethylene glycol - PEG) can be incorporated to mask the payload's hydrophobicity, improving the ADC's solubility, pharmacokinetics, and therapeutic index.[26]

The Bystander Effect

The bystander effect describes the ability of a payload, once released from the target antigen-positive (Ag+) cell, to diffuse across cell membranes and kill neighboring antigen-negative (Ag-) cells.[27][28] This is a crucial mechanism for efficacy in heterogeneous tumors where not all cells express the target antigen.

-

Mechanism: The effect is dependent on the payload's properties. Membrane-permeable, less polar payloads (like MMAE and DXd) can readily diffuse out of the target cell.[27]

-

Linker Dependence: This phenomenon typically requires a cleavable linker that releases the payload in a form capable of cell permeation.[27]

// Core Components Payload [label="Payload Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAR [label="Drug-to-Antibody\nRatio (DAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Properties Potency [label="In Vitro Potency\n(IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrophobicity [label="ADC Hydrophobicity", fillcolor="#FBBC05", fontcolor="#202124"]; Bystander [label="Bystander Effect", fillcolor="#FBBC05", fontcolor="#202124"]; PK [label="Pharmacokinetics\n(e.g., Clearance)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="ADC Stability\n(Aggregation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcome Efficacy [label="Therapeutic Efficacy\n(In Vivo)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety [label="Safety Profile\n(Toxicity)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships Payload -> Potency [label="Determines"]; Payload -> Hydrophobicity [label="Influences"]; Payload -> Bystander [label="Enables"]; DAR -> Potency [label="Increases"]; DAR -> Hydrophobicity [label="Increases"]; Linker -> Bystander [label="Enables (if cleavable)"]; Linker -> Hydrophobicity [label="Modulates"]; Linker -> Stability [label="Determines"];

Hydrophobicity -> PK [label="Increases Clearance", style=dashed, arrowhead=tee]; Hydrophobicity -> Stability [label="Decreases", style=dashed, arrowhead=tee]; Stability -> PK [label="Affects"];

Potency -> Efficacy; Bystander -> Efficacy [label="Enhances in\nheterogeneous tumors"]; PK -> Efficacy [label="Impacts"]; PK -> Safety [label="Impacts"]; Stability -> Efficacy [label="Impacts"]; DAR -> Efficacy; DAR -> Safety [label="Can Decrease"]; } dot Caption: Logical relationships influencing ADC therapeutic efficacy.

Experimental Protocols for Payload and ADC Evaluation

Rigorous preclinical evaluation is essential to characterize the activity and therapeutic potential of an ADC. Standardized in vitro and in vivo assays are used to assess cytotoxicity, bystander effect, and overall anti-tumor efficacy.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the IC50 of an ADC or free payload against antigen-positive and antigen-negative cancer cell lines.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[29]

-

Treatment: Prepare serial dilutions of the ADC, free payload, and relevant controls (e.g., non-targeting ADC, vehicle). Replace the cell culture medium with the treatment solutions.[29]

-

Incubation: Incubate the plates for a period of 72 to 120 hours, depending on the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[2]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[29][30]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate until crystals are fully dissolved.[29]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[31]

-

Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 value using non-linear regression.[31]

Note: The CellTiter-Glo® assay is a popular alternative that measures ATP levels as an indicator of cell viability and offers higher sensitivity and a simpler workflow.[29][32]

Bystander Effect Assay (Co-Culture Method)

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative (Ag-) cells.

Methodology:

-

Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.[2][27]

-

Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells into 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 90:10, 75:25, 50:50) while keeping the total cell number constant. Include control wells with only Ag- cells.[2][28]

-

Treatment: Treat the co-cultures with a fixed concentration of the ADC. This concentration should be chosen to be highly cytotoxic to the Ag+ cells (e.g., >IC90) but minimally toxic to the Ag- cells in monoculture (

-

Incubation: Incubate the plates for an extended period (e.g., 6 days) to allow for payload release and diffusion.[28]

-

Data Acquisition: Measure the viability of the Ag- (GFP-positive) cell population using a fluorescence plate reader or flow cytometry.[27]

-

Analysis: Compare the viability of the Ag- cells in the co-culture system to their viability in the Ag- monoculture control at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[27]

In Vivo Xenograft Efficacy Study

Objective: To assess the anti-tumor activity of an ADC in a living organism.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[21][33]

-

Tumor Implantation: Subcutaneously implant human tumor cells (that express the target antigen) into the flank of the mice. Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[13][21]

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC control, ADC treatment group). Administer the treatments, typically via intravenous (i.v.) injection, at specified doses and schedules.[13][34]

-

Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.[35]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or based on a set time point.[13]

-

Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the ADC's efficacy. Kaplan-Meier survival plots can also be generated.[13][35]

Conclusion and Future Directions

The payload is a cornerstone of ADC technology, directly mediating the therapeutic effect and influencing the overall success of the conjugate. The field has evolved from early microtubule inhibitors to highly potent DNA-damaging agents and topoisomerase inhibitors, each offering distinct advantages and challenges. Key parameters such as DAR, hydrophobicity, and the capacity for bystander killing must be meticulously optimized to achieve a wide therapeutic window. As ADC development continues to advance, future innovations will likely focus on novel payload mechanisms of action to overcome resistance, site-specific conjugation technologies for more homogeneous DARs, and the development of dual-payload ADCs to provide synergistic anti-tumor activity. A comprehensive understanding of the principles and experimental methodologies outlined in this guide is paramount for the rational design and successful clinical translation of the next generation of antibody-drug conjugates.

References

- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 17. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 18. researchgate.net [researchgate.net]

- 19. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

- 29. benchchem.com [benchchem.com]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. benchchem.com [benchchem.com]

- 32. promega.com [promega.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics. By combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents, ADCs offer a promising strategy to enhance therapeutic windows and overcome the limitations of traditional chemotherapy. This guide provides an in-depth overview of the core therapeutic areas driving ADC research, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Key Therapeutic Areas

While oncology remains the cornerstone of ADC development, research is expanding into other disease areas where targeted cell depletion or modulation is desirable.

Oncology

The primary focus of ADC research is oncology, with numerous approvals for both hematological malignancies and solid tumors.[1][2] The success of ADCs in this field is predicated on the identification of tumor-associated antigens that are highly expressed on cancer cells with limited expression on healthy tissues, allowing for targeted delivery of the cytotoxic payload.[1]

Solid Tumors: A significant number of ADCs have been approved for various solid tumors, including breast, urothelial, cervical, and ovarian cancers. Key targets in solid tumors include HER2, TROP2, Nectin-4, and Folate Receptor α (FRα).[2][]

Hematological Malignancies: ADCs have also shown significant efficacy in treating blood cancers such as lymphomas and leukemias.[4] Well-established targets in this area include CD19, CD22, CD30, CD33, and CD79b.[2][]

Emerging Therapeutic Areas

Beyond oncology, the unique mechanism of ADCs is being explored in other diseases characterized by pathogenic cell populations.

Autoimmune Diseases: ADCs are being investigated to selectively deplete pathogenic immune cells, such as autoreactive B cells or T cells, in autoimmune disorders like systemic lupus erythematosus (SLE) and multiple sclerosis.[5] This targeted approach aims to reduce disease activity while minimizing the broad immunosuppression associated with conventional therapies.[5]

Infectious Diseases: A newer application for ADC technology is in the treatment of infectious diseases, particularly those caused by intracellular pathogens. Antibody-antibiotic conjugates (AACs) are designed to deliver antibiotics directly to infected cells, potentially overcoming issues of antibiotic resistance and improving efficacy.[6]

Data Presentation: Approved and Investigational ADCs

The following tables summarize key information for selected FDA-approved and investigational ADCs.

Table 1: Selected FDA-Approved Antibody-Drug Conjugates [7][8]

| Drug Name (Trade Name) | Target Antigen | Payload | Linker Type | Approved Indications |

| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Non-cleavable | HER2+ Breast Cancer |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Cleavable | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma |

| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Calicheamicin | Cleavable | Acute Myeloid Leukemia (AML) |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Calicheamicin | Cleavable | Acute Lymphoblastic Leukemia (ALL) |

| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Cleavable | Diffuse Large B-cell Lymphoma (DLBCL) |

| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Cleavable | Urothelial Cancer |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Deruxtecan (Topo I inhibitor) | Cleavable | HER2+ or HER2-low Breast Cancer, NSCLC, Gastric Cancer |

| Sacituzumab govitecan (Trodelvy®) | TROP-2 | SN-38 (Topo I inhibitor) | Cleavable | Triple-Negative Breast Cancer (TNBC), Urothelial Cancer |

| Loncastuximab tesirine (Zynlonta®) | CD19 | PBD dimer | Cleavable | Large B-cell Lymphoma |

| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Cleavable | Cervical Cancer |

| Mirvetuximab soravtansine (Elahere®) | Folate Receptor α | DM4 | Cleavable | Ovarian Cancer |

Table 2: Selected Investigational Antibody-Drug Conjugates in Late-Stage Clinical Trials [9][10]

| Drug Name | Target Antigen | Payload | Linker Type | Therapeutic Area | Clinical Phase |

| Datopotamab deruxtecan (Dato-DXd) | TROP-2 | Deruxtecan | Cleavable | NSCLC, Breast Cancer | Phase III |

| Patritumab deruxtecan | HER3 | Deruxtecan | Cleavable | Breast Cancer, NSCLC | Phase II/III |

| Telisotuzumab vedotin | c-Met | MMAE | Cleavable | Non-Small Cell Lung Cancer (NSCLC) | Phase II |

| RC48-ADC (Disitamab vedotin) | HER2 | MMAE | Cleavable | Urothelial Cancer, Breast Cancer | Phase II/III |

| SGN-B6A | Integrin β-6 | MMAE | Cleavable | Solid Tumors | Phase I |

| Risvutatug rezetecan (GSK5764227) | B7-H3 | Topoisomerase I inhibitor | Cleavable | Small-Cell Lung Cancer | Phase III |

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Caption: Simplified HER2 signaling pathway in cancer.[11][12][13][14][15]

Caption: TROP-2 signaling in triple-negative breast cancer.[16][17][18][19][20]

Experimental Workflows

Caption: General workflow for antibody-drug conjugate development.[21][22][23][24][25]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a common method to determine the cytotoxic effect of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[26][27][28][29]

1. Materials:

-

Target (e.g., HER2-positive) and non-target (e.g., HER2-negative) cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

ADC constructs at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed both target and non-target cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated control wells (medium only).

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antibody Internalization Assay (Flow Cytometry-Based)

This protocol measures the extent to which an antibody or ADC is internalized by target cells.[30][31][32][33][34]

1. Materials:

-

Target cells expressing the antigen of interest

-

ADC or primary antibody labeled with a pH-sensitive dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)

-

Fluorescence-quenching secondary antibody (if using a standard fluorophore)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

2. Procedure:

-

Cell Preparation: Harvest target cells and resuspend them in FACS buffer at a concentration of 1x10⁶ cells/mL.

-

Antibody Incubation: Add the fluorescently labeled ADC or primary antibody to the cell suspension at a pre-determined concentration. Incubate on ice for 30-60 minutes to allow for surface binding.

-

Internalization Induction: Shift the cells to 37°C and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A 4°C control should be maintained to represent surface binding only.

-

Quenching (for non-pH-sensitive dyes): For each time point, split the sample into two. To one sample, add a quenching secondary antibody that will bind to and quench the fluorescence of the non-internalized, surface-bound primary antibody. The other sample remains unquenched (total fluorescence).

-

Data Acquisition: Analyze the cells by flow cytometry. For pH-sensitive dyes, the fluorescence intensity will increase in the acidic environment of the endosomes upon internalization. For standard dyes with a quenching step, the internalized fraction is determined by the fluorescence that remains after quenching.

-

Analysis: Calculate the percentage of internalization at each time point by comparing the fluorescence of the 37°C samples to the 4°C control and, if applicable, the quenched samples.

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[35][36]

1. Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Tumor cells (e.g., human breast cancer cell line expressing the target antigen)

-

ADC, vehicle control, and potentially a positive control antibody

-

Calipers for tumor measurement

-

Sterile saline or appropriate vehicle for injection

2. Procedure:

-

Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 5x10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups with similar average tumor volumes.

-

Treatment Administration: Administer the ADC, vehicle control, and any other control agents via the appropriate route (typically intravenous) and schedule (e.g., once weekly for 3 weeks).

-

Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor growth, body weight changes, and any signs of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a pre-determined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC. Analyze body weight data to assess toxicity. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.

Conclusion

The field of antibody-drug conjugates is a dynamic and rapidly advancing area of therapeutic research. While oncology remains the dominant focus, the principles of targeted payload delivery are being increasingly applied to other disease areas with significant unmet medical needs. The continued innovation in target selection, antibody engineering, linker chemistry, and payload development will undoubtedly lead to the next generation of more effective and safer ADCs. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug developers to navigate this exciting and complex field.

References

- 1. Editorial: Antibody-drug conjugates in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Summary of ADC Targets For Solid Tumors & Hematological Tumors | Biopharma PEG [biochempeg.com]

- 4. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review | springermedizin.de [springermedizin.de]

- 5. mdpi.com [mdpi.com]

- 6. Antibody drug conjugates under investigation in phase I and phase II clinical trials for gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. ADC drugs worth paying attention to in Clinical Phase III/II/I [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trop-2 as a Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements [frontiersin.org]

- 19. TROP2 promotes the proliferation of triple-negative breast cancer cells via calcium ion-dependent ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shedding light on triple-negative breast cancer with Trop2-targeted antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. escopharma.com [escopharma.com]

- 23. researchgate.net [researchgate.net]